molecular formula C19H17N3O3S B2876986 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 851129-62-9

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2876986
CAS No.: 851129-62-9
M. Wt: 367.42
InChI Key: XGBYXBVOUYTBPI-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a hybrid heterocyclic compound featuring an indoline core linked via a thioether bridge to a 1,3,4-oxadiazole ring substituted with a phenoxymethyl group. This structural motif is associated with diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, as observed in analogous compounds . The compound’s synthesis typically involves nucleophilic substitution between 5-substituted-1,3,4-oxadiazole-2-thiols and α-haloketones under basic conditions .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18(22-11-10-14-6-4-5-9-16(14)22)13-26-19-21-20-17(25-19)12-24-15-7-2-1-3-8-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBYXBVOUYTBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activity, which could be explored for developing new drugs or therapeutic agents.

  • Medicine: The compound's unique structure may offer new avenues for drug discovery, particularly in the treatment of diseases where similar compounds have shown efficacy.

  • Industry: Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, the compound might bind to a particular enzyme or receptor, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Compounds bearing 1,3,4-oxadiazole-thioether scaffolds exhibit significant cytotoxicity. For example:

  • 1-(4-Chlorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4d) : Demonstrated cytotoxicity proportional to substituent electron-withdrawing effects (e.g., Cl), with IR peaks at 1681 cm⁻¹ (C=O) and 1193 cm⁻¹ (C-O) .
  • 1-(4-Nitrophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4g) : Enhanced activity due to the nitro group, with a melting point of 150–152°C and IR absorption at 1687 cm⁻¹ (C=O) .

Comparison Table 1: Anticancer Derivatives

Compound Substituent Melting Point (°C) Key IR Peaks (cm⁻¹) Cytotoxicity Trend
Target Compound (Phenoxymethyl) Phenoxymethyl N/A N/A Likely moderate*
4d (Chlorophenyl) Cl 96–97 1681 (C=O), 1193 (C-O) High
4g (Nitrophenyl) NO₂ 150–152 1687 (C=O), 1510 (NO₂) Highest

*Inferred based on electron-donating phenoxymethyl group, which may reduce activity compared to electron-withdrawing substituents .

Antimicrobial and Antioxidant Activity
  • 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Exhibited MIC values of 30.2–43.2 μg/cm³ against bacterial strains, attributed to the oxadiazole-thioether backbone .
  • Imidazol-1-yl-1,3,4-oxadiazole derivatives : Showed DPPH radical scavenging activity comparable to ascorbic acid (IC₅₀: 12–18 μM) .

Comparison Table 2: Antimicrobial/Antioxidant Activity

Compound Biological Activity Key Finding Reference
Target Compound Antimicrobial* Likely moderate (similar to )
1-(5-Mercapto-oxadiazole) Antimicrobial MIC 30.2–43.2 μg/cm³
Imidazol-1-yl-oxadiazole Antioxidant IC₅₀ 12–18 μM (DPPH assay)

*Predicted based on structural similarity; direct data unavailable.

Antimalarial Activity

Indole-based thioethers, such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, displayed superior antimalarial activity (pIC₅₀ = 8.2129) compared to chloroquine (pIC₅₀ = 7.5528) . nitro groups) likely modulate efficacy.

Biological Activity

The compound 1-(Indolin-1-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a hybrid molecule that combines the indole and oxadiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available indole derivatives and phenoxymethyl oxadiazoles. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Recent studies have shown that compounds containing indole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus).

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
10.98 μg/mLMRSA
22.5 μg/mLS. aureus

These findings suggest that modifications to the indole structure can enhance antibacterial efficacy.

Anti-HBV Activity

Indole derivatives have also been explored for their antiviral properties. A related study on 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone derivatives indicated their potential as immunomodulatory agents against Hepatitis B virus (HBV). Compound 11a significantly suppressed HBV DNA replication in vitro with an IC50 value indicating effective antiviral activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound can bind effectively to target proteins such as COX enzymes, influencing inflammatory pathways.

Case Studies

A case study involving the evaluation of similar indole derivatives revealed promising results in reducing inflammation and exhibiting analgesic properties in animal models. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model.

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines. For example:

Cell LineIC50 (μM)
A549 (Lung cancer)<10
MCF7 (Breast cancer)<15

These results indicate that the compound may have potential as an anticancer agent.

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